1,2,4- vs. 1,2,3-Triazole Regioisomerism
The target compound incorporates a 1,2,4-triazole core, which differs fundamentally from the 1,2,3-triazole core found in its closest commercially available regioisomer (2-(2-(trifluoromethoxy)ethyl)-2H-1,2,3-triazol-4-amine, CAS 2137999-81-4) [1]. The 1,2,4-triazole ring exhibits a distinct nitrogen atom arrangement (positions 1, 2, and 4) that results in different electronic distribution, dipole moment, and hydrogen-bonding geometry compared to the 1,2,3-triazole system. Literature on fluorinated triazole SAR establishes that 1,2,4-triazole-containing compounds demonstrate preferential binding to CYP51 (lanosterol 14α-demethylase) in antifungal applications, whereas 1,2,3-triazole analogs often show divergent target engagement profiles [2]. While direct comparative biological data for these specific analogs are not publicly available, the established class-level SAR indicates that substitution of the 1,2,4-triazole core with a 1,2,3-triazole core would be expected to alter target binding affinity and selectivity, rendering the regioisomer an unsuitable substitute without full re-validation.
| Evidence Dimension | Triazole ring regioisomerism |
|---|---|
| Target Compound Data | 1,2,4-Triazole core (N-atoms at positions 1,2,4) |
| Comparator Or Baseline | 2-(2-(Trifluoromethoxy)ethyl)-2H-1,2,3-triazol-4-amine; 1,2,3-Triazole core (N-atoms at positions 1,2,3) |
| Quantified Difference | Structural difference: 1,2,4- vs. 1,2,3-triazole core; electronic distribution and H-bonding geometry differ (class-level inference) |
| Conditions | Structural comparison based on established triazole SAR literature |
Why This Matters
Regioisomer selection directly impacts target engagement in medicinal chemistry campaigns; the 1,2,4-triazole scaffold is privileged for CYP51 inhibition in antifungal development, while 1,2,3-triazoles are more commonly employed as bioisosteres of amide bonds in click-chemistry-derived libraries.
- [1] KuuJia. 2-(2-(Trifluoromethoxy)ethyl)-2H-1,2,3-triazol-4-amine. CAS 2137999-81-4. View Source
- [2] Singh, P., et al. Frontiers in Chemistry. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. 2022; 10: 895876. View Source
